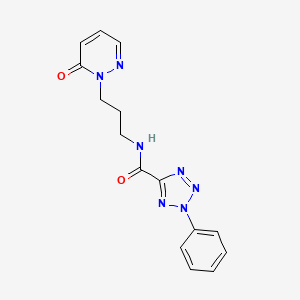
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone moiety linked to a tetrazole ring via a propyl chain, and a phenyl group attached to the tetrazole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Linking the pyridazinone to the propyl chain: This step involves the alkylation of the pyridazinone with a suitable propyl halide in the presence of a base such as potassium carbonate.
Synthesis of the tetrazole ring: The tetrazole ring can be synthesized by the cycloaddition of azides with nitriles under thermal or catalytic conditions.
Coupling the tetrazole ring with the pyridazinone-propyl intermediate: This step involves the formation of an amide bond between the carboxylic acid group of the tetrazole and the amine group of the pyridazinone-propyl intermediate, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyridazinone moiety to form corresponding N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxides of the pyridazinone moiety.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a drug candidate for various therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers or catalysts.
作用机制
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazinone and tetrazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-tetrazole-5-carboxamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
2-Phenyl-2H-tetrazole-5-carboxamide: Lacks the pyridazinone moiety and the propyl linker, which may result in different properties and applications.
Uniqueness
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of both the pyridazinone and tetrazole moieties, linked by a propyl chain and a phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-13-8-4-10-17-21(13)11-5-9-16-15(24)14-18-20-22(19-14)12-6-2-1-3-7-12/h1-4,6-8,10H,5,9,11H2,(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDTXMNADJTGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














